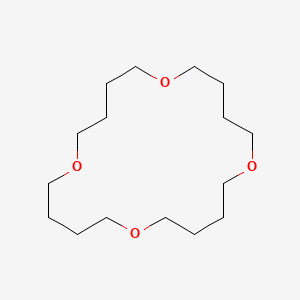

1,6,11,16-Tetraoxacycloeicosane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,6,11,16-tetraoxacycloicosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-10-18-12-5-6-14-20-16-8-7-15-19-13-4-3-11-17-9-1/h1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKMVSVNAQWQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOCCCCOCCCCOCCCCOC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,6,11,16-Tetraoxacycloeicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 1,6,11,16-Tetraoxacycloeicosane, a 20-membered tetraoxa crown ether. The document focuses on the well-established Williamson ether synthesis, outlining the foundational principles, experimental considerations, and a representative protocol. Quantitative data is summarized for clarity, and key pathways are visualized using diagrams.

Introduction to this compound Synthesis

The synthesis of large macrocyclic ethers like this compound is a significant challenge in organic chemistry. The primary obstacle is overcoming the entropic barrier to intramolecular cyclization and minimizing competing intermolecular polymerization. The most successful and widely employed strategy for the synthesis of this and other crown ethers is the Williamson ether synthesis.[1] This method involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester.

Two critical principles govern the successful synthesis of macrocycles via the Williamson ether synthesis:

-

High-Dilution Principle: By maintaining a very low concentration of the linear precursors, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is significantly increased over the reaction between different molecules (intermolecular polymerization).[1] This is typically achieved by the slow addition of the reactants to a large volume of solvent.

-

Template Effect: The presence of a suitable metal cation can act as a template, organizing the linear precursor into a conformation that favors cyclization. The cation's size should match the cavity of the target crown ether. For 20-membered crown ethers, cations like Na⁺ or K⁺ can be effective.

Primary Synthesis Route: Williamson Ether Synthesis

The most logical approach for the synthesis of this compound involves the [2+2] cyclization of two precursor molecules. A common strategy is the reaction of a diol with a dihalide or a ditosylate under basic conditions.

A representative synthesis for this compound is the reaction of 1,5-pentanediol with bis(2-chloroethyl) ether in the presence of a base.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methods for the synthesis of large crown ethers.

Materials:

-

1,5-Pentanediol

-

Bis(2-chloroethyl) ether

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 1,5-pentanediol and a solution of bis(2-chloroethyl) ether in anhydrous THF are prepared separately.

-

A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels is charged with a large volume of anhydrous THF and powdered sodium hydroxide.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The solutions of 1,5-pentanediol and bis(2-chloroethyl) ether are added dropwise simultaneously to the refluxing suspension over an extended period (e.g., 12-24 hours) to maintain high dilution.

-

After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours to ensure complete reaction.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is treated with dichloromethane to dissolve the organic components.

-

The inorganic salts are removed by filtration.

-

The organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by column chromatography or distillation under high vacuum to yield pure this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound based on the described protocol. Please note that actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

Table 1: Reactants and Reagents

| Compound | Molar Mass ( g/mol ) | Representative Molar Ratio |

| 1,5-Pentanediol | 104.15 | 1.0 |

| Bis(2-chloroethyl) ether | 143.01 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.2 |

| Tetrahydrofuran | 72.11 | Solvent |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent Volume | High (e.g., >1 L for mmol scale) |

| Reactant Concentration | <0.1 M |

| Temperature | Reflux (~66 °C for THF) |

| Addition Time | 12 - 24 hours |

| Reaction Time | 12 - 24 hours (post-addition) |

| Theoretical Yield | Varies with scale |

| Typical Product Yield | 20 - 40% |

Alternative Synthesis Strategies

While the [2+2] cyclization is a common approach, an alternative is the intramolecular cyclization of a single, longer precursor molecule. This would involve the synthesis of a linear polyether chain containing four oxygen atoms and the appropriate number of carbon atoms, with reactive groups at both ends (e.g., a hydroxyl group and a halide).

This method also relies heavily on the high-dilution principle to favor the intramolecular reaction. The synthesis of the linear precursor itself can be a multi-step process.

Conclusion

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. Success hinges on reaction conditions that favor intramolecular cyclization, primarily through the use of high-dilution techniques. While yields for large macrocycles are often moderate, careful control of reaction parameters can lead to the successful isolation of the desired 20-membered crown ether. The representative protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this and related macrocyclic compounds.

References

A Theoretical Framework for Elucidating the Three-Dimensional Structure of 1,6,11,16-Tetraoxacycloeicosane

For Immediate Release

[City, State] – [Date] – This whitepaper presents a comprehensive theoretical framework for the structural elucidation of 1,6,11,16-Tetraoxacycloeicosane, a 20-membered macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this guide details the computational methodologies and theoretical underpinnings required to predict the molecule's three-dimensional conformation, a critical step in understanding its potential applications in host-guest chemistry and as a molecular scaffold.

Introduction

Macrocyclic compounds, such as crown ethers, are of significant interest in medicinal chemistry and materials science due to their ability to selectively bind ions and small molecules.[1][2] this compound, a 20-crown-4 ether, possesses a large central cavity that makes it a candidate for complexing with various cations.[3] Understanding its three-dimensional structure is paramount for predicting its binding affinity, selectivity, and overall function. This document outlines a robust computational approach to determine the stable conformations of this macrocycle.

Computational Methodology: A Step-by-Step Protocol

The theoretical determination of the structure of this compound involves a multi-step computational workflow designed to efficiently explore the molecule's complex conformational landscape.

Initial Structure Generation

An initial 2D structure of this compound (C₁₆H₃₂O₄) is generated and converted to a preliminary 3D model using molecular modeling software.[4] This initial model serves as the starting point for conformational analysis.

Conformational Search

Due to the high flexibility of the 20-membered ring, a thorough conformational search is crucial.[5][6] A mixed approach combining molecular mechanics (MM) and molecular dynamics (MD) simulations is recommended.

-

Molecular Mechanics (MM) Search: A systematic or random search of the torsional angles of the macrocycle is performed using a suitable force field (e.g., MMFF94 or OPLS3e). This initial scan identifies a broad range of low-energy conformers.

-

Molecular Dynamics (MD) Simulations: The lowest energy conformers from the MM search are subjected to MD simulations in a simulated vacuum or implicit solvent environment. This allows the molecule to overcome energy barriers and explore a wider range of conformational space. Snapshots from the MD trajectory are periodically saved for further analysis.

Quantum Mechanical Optimization and Analysis

The unique conformers identified through the conformational search are then subjected to more accurate quantum mechanical (QM) calculations.

-

Geometry Optimization: The geometry of each conformer is optimized using Density Functional Theory (DFT), a widely used method for studying crown ethers.[7] The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such systems.[8] This level of theory provides a good balance between accuracy and computational cost.

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the optimized conformers are calculated to identify the most stable structures. These energies should be corrected for ZPVE.

The logical workflow for this theoretical calculation is depicted in the following diagram:

Predicted Structural Data and Analysis

The computational protocol described above would yield detailed quantitative data on the various stable conformers of this compound. The following tables present a hypothetical summary of the expected results for the three most stable conformers.

Table 1: Calculated Relative Energies of the Most Stable Conformers

| Conformer | Symmetry | Relative Energy (kcal/mol) |

| 1 | C₁ | 0.00 |

| 2 | Cᵢ | 0.75 |

| 3 | C₂ | 1.20 |

Table 2: Key Predicted Geometric Parameters for the Most Stable Conformer (Conformer 1)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C | 1.53 - 1.55 |

| C-O | 1.42 - 1.44 | |

| Bond Angles (°) | C-O-C | 112.0 - 114.0 |

| O-C-C | 108.0 - 110.0 | |

| Dihedral Angles (°) | C-O-C-C | 175.0 - 180.0 (gauche) |

| O-C-C-O | 60.0 - 70.0 (anti) |

These tables would provide a basis for comparing the stability of different conformations and understanding the fine details of the molecular geometry. For instance, the dihedral angles are crucial in defining the overall shape of the macrocycle.

Experimental Validation

While theoretical calculations provide invaluable insights, experimental validation is essential. The predicted structures can be compared with experimental data from techniques such as:

-

X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule. A related compound, this compound-2,5,12,15-tetraone, has been characterized by X-ray crystallography, revealing a relatively flat, rectangular structure in the solid state.[9][10] This experimental observation can serve as a benchmark for the theoretical calculations of the parent crown ether.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in solution can provide information about the average conformation and the dynamics of the macrocycle.

Conclusion

The theoretical framework presented here provides a robust pathway for the detailed structural characterization of this compound. By combining molecular mechanics, molecular dynamics, and high-level quantum mechanical calculations, it is possible to identify the most stable conformers and obtain precise geometric data. This information is critical for designing and developing novel applications for this and other macrocyclic polyethers in fields ranging from drug delivery to selective catalysis. The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in advancing molecular science.[3]

References

- 1. New Polyether Macrocycles as Promising Antitumor Agents—Targeted Synthesis and Induction of Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 17043-02-6 | Benchchem [benchchem.com]

- 4. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. optibrium.com [optibrium.com]

- 7. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. This compound-2,5,12,15-tetrone | C16H24O8 | CID 11602624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic polyether, 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of specific experimental data in public-facing literature, this document combines available database information with predicted spectral characteristics based on the compound's structure. It also includes detailed, generalized experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization in various research and development applications. While comprehensive public data is scarce, existing database entries and theoretical predictions provide a foundational understanding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its cyclic structure and the chemical environment of its atoms.

¹H NMR Data (Predicted)

Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The protons on the carbons adjacent to the oxygen atoms (O-CH ₂) would appear as a multiplet at a lower field (higher ppm) compared to the protons on the other methylene groups (C-CH ₂-C).

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 3.6 | Multiplet | -O-CH ₂- |

| ~ 1.6 | Multiplet | -C-CH ₂-C- |

¹³C NMR Data

A ¹³C NMR spectrum for this compound is indexed in public databases, confirming its structural features.[2][3] The spectrum is expected to show two distinct signals corresponding to the two types of carbon atoms in the macrocyclic ring.

| Chemical Shift (δ) ppm | Assignment | Source |

| ~ 70 | -C H₂-O- | SpectraBase[2] |

| ~ 27 | -C H₂-CH₂- | SpectraBase[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature would be the C-O-C stretching vibrations of the ether linkages.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2925 - 2855 | Strong | C-H stretch (alkane) |

| ~ 1470 - 1440 | Medium | C-H bend (alkane) |

| ~ 1100 | Strong, Broad | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. A GC-MS spectrum is available for this compound in public databases.[2][3]

| m/z | Relative Intensity (%) | Assignment | Source |

| 288.23 | Data not available | [M]⁺ (Molecular Ion) | PubChem[3] |

| Various | Data not available | Fragmentation products | PubChem[3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

If the sample is a viscous liquid or a low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

Place a small drop of the sample on one plate and gently press the second plate on top to create a uniform thin film.

-

-

Sample Preparation (KBr Pellet Method) :

-

If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Employ a temperature program to ensure separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

-

Mass Spectrometry :

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Use Electron Ionization (EI) as the ionization source.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

The resulting data will be a chromatogram showing peaks for each separated component, and a mass spectrum for each of those peaks.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 1,6,11,16-Tetraoxacycloeicosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6,11,16-Tetraoxacycloeicosane, a macrocyclic polyether also known as 20-crown-4. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on the general solubility of crown ethers and provides detailed experimental protocols for its determination.

Core Concepts

This compound belongs to the crown ether family, a class of cyclic chemical compounds with multiple ether groups. The defining feature of crown ethers is their ability to form stable complexes with cations, a property governed by the size of the central cavity and the cation's ionic radius. This complexation significantly influences their solubility, particularly in their ability to transport ionic compounds into nonpolar organic solvents.[1]

The solubility of a saturated crown ether like this compound is generally higher in a wider range of organic solvents compared to its aromatic counterparts (e.g., dibenzo-crown ethers).[2] Aromatic ring-containing crown ethers tend to be crystalline solids with lower solubility in common organic solvents at room temperature, preferring solvents like dichloromethane and chloroform.[2] In contrast, saturated crown ethers are often colorless, viscous liquids or low-melting solids with broader solubility.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Synonyms | 20-crown-4 | [3] |

| CAS Number | 17043-02-6 | [3] |

| Molecular Formula | C₁₆H₃₂O₄ | [4] |

| Molecular Weight | 288.42 g/mol | [4] |

| Appearance | Colorless viscous liquid or low-melting solid (general for saturated crown ethers) | [2] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 36.9 Ų | [4] |

Qualitative Solubility Data

While precise quantitative data is scarce in publicly available literature, the following table provides an expected qualitative solubility profile of this compound in various organic solvents, based on the general behavior of saturated crown ethers.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Moderate to High | The hydrophobic exterior of the crown ether should interact favorably with nonpolar solvents. |

| Toluene | Nonpolar, Aromatic | Moderate to High | Similar to hexane, favorable interactions with the hydrophobic exterior are expected. |

| Dichloromethane (DCM) | Polar, Aprotic | High | A common solvent for many organic compounds, including aromatic crown ethers. Saturated crown ethers are expected to be highly soluble.[2] |

| Chloroform | Polar, Aprotic | High | Similar to DCM, it is a good solvent for a wide range of organic molecules, including crown ethers.[2] |

| Tetrahydrofuran (THF) | Polar, Aprotic | High | As an ether itself, THF is expected to be an excellent solvent for a polyether like a crown ether. |

| Acetone | Polar, Aprotic | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Methanol | Polar, Protic | Moderate | The polar nature of methanol can interact with the ether oxygens, but the nonpolar hydrocarbon backbone may limit very high solubility. |

| Ethanol | Polar, Protic | Moderate | Similar to methanol, with slightly lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A strong polar aprotic solvent that is generally an excellent solvent for a wide variety of organic compounds. |

| Water | Polar, Protic | Low | The hydrophobic nature of the -CH₂CH₂- backbone generally leads to low water solubility for unsubstituted crown ethers. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the crown ether.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).[5]

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore or can be derivatized to absorb UV-Vis light. While this compound itself does not have a strong chromophore, this method is applicable if a derivative is used or if the crown ether's complexation with a chromophoric cation is studied.

Methodology

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound (or its chromophoric derivative) of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

Visualizations

Synthesis of this compound

The Williamson ether synthesis is a common method for the preparation of crown ethers. This involves the reaction of a diol with a dihalide under basic conditions.[8]

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Cation Complexation and Phase Transfer

This diagram illustrates the fundamental mechanism by which this compound can solubilize an ionic salt in a nonpolar organic solvent, a process known as phase transfer catalysis.

References

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. Crown ether [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. studylib.net [studylib.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 17043-02-6 | Benchchem [benchchem.com]

A Technical Guide to 1,6,11,16-Tetraoxacycloeicosane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 1,6,11,16-tetraoxacycloeicosane, a 20-membered macrocyclic polyether. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide outlines the general principles of its synthesis based on established methods for crown ethers. It also presents its key chemical and physical properties and discusses potential, albeit largely unexplored, areas of application. This paper serves as a foundational resource for researchers interested in the study and utilization of this specific macrocycle.

Introduction

The field of macrocyclic chemistry was revolutionized in the 1960s with the serendipitous discovery of crown ethers by Charles J. Pedersen.[1] These cyclic polyethers exhibit a remarkable ability to selectively bind cations within their central cavity, a property that has led to their widespread use in various areas of chemistry and biology. This compound, also known as 20-crown-4, is a member of this class of compounds, featuring a 20-atom ring containing four oxygen atoms.[1] Its larger cavity size compared to more common crown ethers like 12-crown-4 or 18-crown-6 suggests a potential for complexing larger cations or multiple smaller cations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 17043-02-6 | [1][2] |

| Molecular Formula | C16H32O4 | [1][2][3] |

| Molecular Weight | 288.42 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 20-Crown-4 | [1][4] |

| Appearance | Not specified | |

| Solubility | Soluble in various organic solvents (selection of appropriate solvent is crucial) | [2] |

| Storage | 2-8°C, sealed storage, away from moisture | [2] |

Synthesis

The first documented synthesis of this compound has not been definitively identified in the reviewed literature. However, the synthesis of such macrocyclic polyethers typically follows well-established procedures, most notably the Williamson ether synthesis.[1] This method involves the reaction of a diol with a dihalide or a ditosylate under basic conditions.[1] High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.[1]

General Experimental Protocol: Williamson Ether Synthesis Approach

The following is a generalized protocol for the synthesis of this compound based on the Williamson ether synthesis. The specific precursors for this 20-membered ring would be a diol and a dihalide whose combined chain lengths form the macrocycle.

Diagram of the General Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation: Equimolar amounts of the appropriate diol and dihalide (or ditosylate) are prepared. The solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) should be thoroughly dried before use.

-

Reaction Setup: A reaction vessel is charged with the base (e.g., sodium hydride or potassium hydride) and the dry solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cyclization: The diol and dihalide are dissolved in the solvent and added dropwise to the reaction mixture containing the base over an extended period. This slow addition under high-dilution conditions is critical to promote the intramolecular reaction leading to the desired macrocycle.

-

Quenching and Workup: After the addition is complete, the reaction is stirred until completion (monitored by techniques like thin-layer chromatography). The reaction is then carefully quenched, typically with water or a dilute acid. The organic product is extracted into a suitable solvent.

-

Purification: The crude product is purified using techniques such as column chromatography to separate the desired macrocycle from any polymeric byproducts and unreacted starting materials.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5]

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Data Reference |

| 13C NMR | Available |

| Mass Spectrometry (GC-MS) | Available |

Note: Specific spectral data can be accessed through chemical databases such as PubChem and SpectraBase.[3][5]

Potential Applications

The research into the specific applications of this compound is still an emerging field. However, based on the known properties of crown ethers, several potential areas of interest can be proposed:

-

Cation Complexation: The primary area of interest for this macrocycle is its ability to form stable complexes with various cations.[1] The 20-membered ring is expected to accommodate larger cations or potentially bind multiple smaller cations, which could be leveraged in ion transport, separation, and sensing applications.[1]

-

Host-Guest Chemistry: The unique size and flexibility of the macrocyclic ring create a distinct host-guest chemistry.[1] This could be explored for the development of new materials and chemical processes.

-

Catalysis: Crown ethers can act as phase-transfer catalysts. The specific catalytic properties of this compound in various organic reactions warrant investigation.

Conclusion

Related Compounds

A related compound, this compound-2,5,12,15-tetrone, has been structurally characterized.[6][7] This derivative, containing four ester functional groups, provides insight into the conformational possibilities of the 20-membered ring. Research on this and other derivatives could further expand the functional applications of the this compound framework.

References

- 1. This compound | 17043-02-6 | Benchchem [benchchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound-2,5,12,15-tetrone | C16H24O8 | CID 11602624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-2,5,12,15-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1,6,11,16-Tetraoxacycloeicosane

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,6,11,16-Tetraoxacycloeicosane is a 20-membered macrocyclic polyether, a class of compounds commonly known as crown ethers. The thermodynamic properties of these molecules are fundamental to their function in selective ion binding, phase-transfer catalysis, and as components in drug delivery systems. A thorough understanding of the enthalpic and entropic contributions to their interactions is crucial for their application and development. This guide provides a comprehensive overview of the core thermodynamic concepts governing the behavior of crown ethers, with a specific focus on the experimental protocols for their characterization. While specific experimental thermodynamic data for this compound is not extensively available in published literature, this document outlines the established methodologies, particularly Isothermal Titration Calorimetry (ITC), used to determine these properties.

Introduction to the Thermodynamics of Crown Ethers

The ability of crown ethers to selectively bind cations is a thermodynamically driven process. The overall stability of a crown ether-cation complex is determined by the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous binding process. It is directly related to the binding affinity (Ka) of the interaction.

-

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It reflects the energy of bond formation (e.g., ion-dipole interactions between the cation and the ether oxygens) and the breaking of existing interactions (e.g., desolvation).

-

Entropy (ΔS): Represents the change in the randomness or disorder of the system. Key contributors to the entropy change in crown ether complexation include the desolvation of the ion and the crown ether's cavity, and the loss of conformational freedom of the macrocycle upon binding.[1]

Two critical factors influencing the thermodynamics of crown ether complexation are conformational entropy and solvation effects.

-

Conformational Entropy: In solution, a flexible macrocycle like this compound exists as an ensemble of different conformations. This conformational flexibility contributes positively to the entropy of the unbound state.[1] Upon binding a cation, the macrocycle adopts a more rigid, organized conformation, leading to a significant loss of conformational entropy. This entropic penalty must be overcome by favorable enthalpic contributions and/or positive entropy changes from other sources for binding to occur.[1][2]

-

Solvation Effects: Both the crown ether and the cation are solvated by solvent molecules prior to complexation. The binding process requires the removal of these solvent molecules from both the cation and the cavity of the crown ether, a process known as desolvation.[3] This desolvation releases solvent molecules into the bulk solvent, which is typically an entropically favorable process. The nature of the solvent itself has a profound impact on the stability and thermodynamics of the complex.[4][5]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the complete thermodynamic characterization of binding interactions in solution.[6] It is the gold standard for determining the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[7][8] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Principle of Operation

An ITC instrument consists of two identical cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[6] The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (e.g., the crown ether) in the same buffer. The other binding partner (e.g., the cation solution) is loaded into a precision injection syringe.

The instrument maintains a constant temperature in both cells. During the experiment, small, precise aliquots of the titrant from the syringe are injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells. This power measurement is the primary signal, which is directly proportional to the heat change upon binding.[9]

Detailed Experimental Methodology

The following protocol outlines the key steps for characterizing the binding of a cation to this compound using ITC.

1. Sample Preparation:

-

Buffer Matching (Critical): The crown ether and the cation salt must be prepared in an identical buffer solution to minimize heats of dilution, which can obscure the actual heat of binding.[8] Dialysis of the crown ether solution against the buffer is a common practice. The cation solution should then be prepared using the exact same final dialysis buffer.

-

Concentration Determination: Accurate concentration determination of both the crown ether and the cation is essential for accurate determination of the stoichiometry and binding affinity.

-

Degassing: All solutions should be thoroughly degassed under vacuum with gentle stirring immediately prior to the experiment to prevent the formation of air bubbles in the cells or syringe, which can cause significant artifacts in the data.[8]

2. Experimental Setup:

-

Concentrations: The choice of concentrations is crucial and depends on the expected binding affinity. A useful parameter to consider is the 'c-value', defined as c = n * [M] * Ka, where 'n' is the stoichiometry, [M] is the concentration of the molecule in the cell, and Ka is the binding constant. For a well-defined binding isotherm, a c-value between 10 and 100 is ideal.[8]

-

Typical Starting Concentrations: For an unknown system, one might start with 10-20 µM of this compound in the sample cell and 200-400 µM of the cation salt in the syringe.

-

-

Instrument Parameters:

-

Temperature: The experiment should be conducted at the desired temperature, typically 25°C (298.15 K).[10]

-

Injection Volume and Number: A typical experiment might consist of a single initial 0.5 µL injection followed by 20-30 subsequent injections of 1.5-2.0 µL each.[10]

-

Stirring Speed: The syringe acts as a stirrer. A constant stirring speed (e.g., 750 rpm) is maintained throughout the experiment to ensure rapid mixing.

-

3. Data Acquisition and Control Experiments:

-

The titration is initiated, and the heat change for each injection is recorded.

-

A crucial control experiment involves titrating the cation solution into the buffer alone (without the crown ether). The results of this control are subtracted from the main experimental data to correct for the heat of dilution of the titrant.[10]

Data Analysis

The raw ITC data consists of a series of peaks, where each peak represents the heat change from a single injection. The area under each peak is integrated and plotted against the molar ratio of the titrant (cation) to the sample (crown ether). This creates the binding isotherm.

This isotherm is then fitted to a suitable binding model (e.g., a one-site independent binding model) using software provided with the instrument. The fitting process yields the three key parameters:

-

n: The stoichiometry of the binding reaction.

-

Ka: The association constant (in M⁻¹).

-

ΔH: The enthalpy of binding (in kcal/mol or kJ/mol).

From these values, the other thermodynamic parameters are calculated:

-

ΔG = -RT ln(Ka) (where R is the gas constant and T is the absolute temperature).

-

ΔS = (ΔH - ΔG) / T

Data Presentation

| Cation | Binding Affinity (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Li⁺ | 1.2 x 10³ | -4.2 | -5.5 | -1.3 |

| Na⁺ | 8.5 x 10⁴ | -6.7 | -8.1 | -1.4 |

| K⁺ | 2.1 x 10⁵ | -7.3 | -9.0 | -1.7 |

| Rb⁺ | 9.8 x 10⁴ | -6.8 | -8.4 | -1.6 |

| Cs⁺ | 4.5 x 10⁴ | -6.3 | -7.5 | -1.2 |

Note: The data in this table is illustrative and does not represent experimentally verified values for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermodynamic characterization of a crown ether using Isothermal Titration Calorimetry.

Caption: Workflow for Thermodynamic Characterization via ITC.

Conclusion

The thermodynamic properties of this compound and other crown ethers are paramount to their function as selective molecular hosts. While quantitative data for this specific molecule remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Isothermal Titration Calorimetry stands as the definitive technique for elucidating the complete thermodynamic profile of binding interactions, offering direct measurement of the enthalpic changes and allowing for the calculation of all key thermodynamic parameters. The interplay of conformational entropy and solvation/desolvation energies are the primary factors that govern the binding affinity and selectivity of these fascinating macrocycles. The methodologies described herein provide a robust framework for researchers to explore the thermodynamics of this compound and its analogues, paving the way for their rational design and application in science and technology.

References

- 1. Conformational entropy - Wikipedia [en.wikipedia.org]

- 2. Increased Conformational Flexibility of a Macrocycle–Receptor Complex Contributes to Reduced Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of the Solvation Shell of the Selected Cyclic Ethers (1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6) in a Mixture of Formamide with Water at Four Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 5. sid.ir [sid.ir]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,6,11,16-Tetraoxacycloeicosane and Its Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the 20-membered macrocycle 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of public crystallographic data for the parent compound, this document focuses on the detailed structural analysis of its well-characterized derivative, This compound-2,5,12,15-tetrone . The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers engaged in the study of macrocyclic compounds and their applications in drug development and materials science.

Introduction to this compound

This compound, a member of the crown ether family, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. The unique architecture of these molecules, characterized by a hydrophilic cavity and a hydrophobic exterior, allows them to form stable complexes with various cations. This property is of significant interest in fields ranging from phase-transfer catalysis to the development of ion-selective sensors and potential therapeutic agents. Understanding the precise three-dimensional structure of these macrocycles is paramount for elucidating their structure-function relationships and for the rational design of new derivatives with tailored properties.

The focus of this guide, this compound-2,5,12,15-tetrone, provides critical insights into the conformational behavior of the 20-membered ring system. Its crystal structure has been determined by single-crystal X-ray diffraction, offering a foundational model for understanding related macrocycles.

Crystal Structure Analysis of this compound-2,5,12,15-tetrone

The crystal structure of this compound-2,5,12,15-tetrone was reported by Noguchi et al. and deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 618641. The analysis reveals a molecule with a 20-membered ring that adopts a surprisingly flat, rectangular conformation.[1] The structure lies across a crystallographic center of inversion.[1]

The crystallographic data for this compound-2,5,12,15-tetrone is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₂₄O₈ |

| Formula Weight | 344.35 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.345 (3) |

| b (Å) | 7.828 (4) |

| c (Å) | 10.158 (5) |

| α (°) | 98.48 (4) |

| β (°) | 92.51 (4) |

| γ (°) | 108.53 (4) |

| Volume (ų) | 393.9 (4) |

| Z | 1 |

| Temperature (K) | 293 |

| Wavelength (Å) | 1.54184 |

Table 2: Selected Intermolecular Interactions.

| Interaction Type | Description |

|---|

| C—H···O Hydrogen Bonds | All carbonyl oxygen atoms are involved in intermolecular C—H···O hydrogen bonds, which contribute to the stability of the crystal packing.[1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the structural elucidation of macrocyclic compounds like this compound-2,5,12,15-tetrone.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, yielding data on bond lengths, bond angles, and unit cell dimensions.

Methodology:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is the most common method.

-

The solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for slow evaporation of the solvent over several days.

-

Vapor diffusion is an alternative method, where a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.

-

The diffraction pattern (a series of spots of varying intensity) is recorded by the detector. A full dataset is collected by rotating the crystal over a wide angular range.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

-

The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.

-

Objective: To elucidate the molecular structure and conformation of the macrocycle in solution.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of different proton environments, their chemical shifts, and their coupling patterns (splitting).

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the overall carbon skeleton.

-

-

-

Spectral Analysis:

-

The chemical shifts, integration values (for ¹H NMR), and coupling constants are analyzed to piece together the molecular structure.

-

For macrocycles, the chemical shifts and coupling constants can also provide insights into the conformational dynamics of the ring in solution.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the crystal structure determination of a novel macrocyclic compound.

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Caption: Relationship Between Analytical Methods and Structural Insights.

References

A Literature Review on 20-Membered Crown Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, complexation properties, and applications of 20-membered crown ethers. This class of macrocyclic polyethers, characterized by a 20-atom ring structure, offers unique host-guest chemistry with significant potential in various scientific fields, including the development of novel therapeutics and advanced materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of important pathways and workflows to serve as a valuable resource for professionals in research and drug development.

Synthesis of 20-Membered Crown Ethers

The synthesis of 20-membered crown ethers can be achieved through various strategies, with the Williamson ether synthesis being a foundational method. This typically involves the reaction of a diol with a dihalide or ditosylate in the presence of a base.[1] The choice of reactants allows for the incorporation of various functionalities and heteroatoms, leading to a diverse range of 20-membered macrocycles.

A general approach for the synthesis of functionalized aliphatic crown ethers involves a radical-mediated cross-dehydrogenative coupling, which can be initiated either photochemically or through thermal/chemical activation. Aromatic crown ethers are commonly derivatized via electrophilic aromatic substitution.[2]

Experimental Protocol: General Williamson Ether Synthesis of a Dibenzo-20-Crown-6 Derivative

This protocol is a generalized adaptation of the methods used for synthesizing dibenzo crown ethers.[3][4]

Materials:

-

Substituted Catechol

-

Bis(2-chloroethyl) ether or a longer chain dihalide/ditosylate

-

Base (e.g., Potassium Hydroxide, Sodium Hydroxide)

-

Solvent (e.g., n-butanol, Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Acetonitrile (for purification)

Procedure:

-

A solution of the substituted catechol and a stoichiometric amount of base is prepared in a suitable solvent in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of the dihalide or ditosylate in the same solvent is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 18-24 hours to ensure complete cyclization.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between an organic solvent (e.g., dichloromethane) and water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is then purified, often by recrystallization from a solvent like acetonitrile, to yield the desired 20-membered crown ether.[3]

Synthesis of Heteroatom-Containing 20-Membered Crown Ethers:

The incorporation of nitrogen and sulfur atoms into the macrocyclic ring can significantly alter the complexation properties of the crown ether.[5] For instance, four 20-membered N2S4-monoazathiacrown ethers have been synthesized and investigated as ionophores for silver-selective electrodes.[5] The synthesis of macrocyclic lactones and lactams with ring sizes including 20 members has also been reported, often involving ring-closing metathesis or other cyclization strategies.[6][7][8][9]

Below is a DOT script visualizing the general Williamson ether synthesis pathway.

Complexation Properties of 20-Membered Crown Ethers

Crown ethers are renowned for their ability to selectively bind cations within their central cavity. This binding is a result of ion-dipole interactions between the cation and the lone pairs of electrons on the oxygen atoms of the polyether ring.[10] The selectivity of a crown ether for a particular cation is influenced by several factors, including the relative sizes of the cation and the crown ether cavity, the charge density of the cation, and the nature of the solvent.[11]

While extensive thermodynamic data exists for common crown ethers like 18-crown-6, specific quantitative data for 20-membered crown ethers is less abundant in the literature. However, the available data indicates that the larger cavity of 20-membered crown ethers allows them to complex with larger cations or to form complexes with different stoichiometries compared to their smaller counterparts.

Table 1: Stability Constants (log K) for the Complexation of Various Cations with 20-Membered and Related Crown Ethers

| Crown Ether | Cation | Solvent | log K | Reference |

| Dibenzo-20-crown-6 (approx.) | Ag⁺ | Methanol | ~3.5 | [5] (estimated) |

| N₂S₄-monoazathia-20-crown-6 | Ag⁺ | PVC membrane | - | [5] |

| Dibenzo-18-crown-6 | Na⁺ | Methanol | 4.3 | [12] |

| Dibenzo-18-crown-6 | K⁺ | Methanol | 5.0 | [12] |

| Dibenzo-18-crown-6 | Cs⁺ | Methanol | 4.6 | [12] |

| 18-crown-6 | K⁺ | Water | 2.03 | [13] |

| 18-crown-6 | Na⁺ | Water | 0.8 | [13] |

| Dibenzo-24-crown-8 | K⁺ | Methanol | 3.49 | [11] |

| Dibenzo-24-crown-8 | Cs⁺ | Methanol | 3.78 | [11] |

Note: Data for 20-membered crown ethers is limited. Values for closely related crown ethers are provided for comparison.

Thermodynamics of Complexation:

The complexation process is governed by both enthalpy (ΔH) and entropy (ΔS) changes. For many crown ether-cation interactions, the complexation is enthalpically driven, resulting from the favorable ion-dipole interactions. The entropy change is often negative due to the increased order of the system upon complex formation.[6] The solvent also plays a crucial role, as the desolvation of both the cation and the crown ether cavity is a critical step in the complexation process.[14]

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the general procedure for determining the stability constants of crown ether-cation complexes using an ion-selective electrode (ISE).[15][16][17]

Materials and Equipment:

-

Ion-Selective Electrode (ISE) specific for the cation of interest

-

Reference Electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter or potentiometer

-

Burette

-

Thermostatted titration vessel

-

Solution of the metal salt of known concentration

-

Solution of the 20-membered crown ether of known concentration

-

Appropriate solvent

Procedure:

-

Set up the potentiometric titration cell by placing the ISE and the reference electrode in the thermostatted vessel containing a known volume of the metal salt solution.

-

Allow the system to equilibrate and record the initial potential.

-

Add small, precise increments of the crown ether solution from the burette.

-

After each addition, allow the potential to stabilize and record its value.

-

Continue the titration until a significant change in potential is observed, indicating the complexation endpoint.

-

The stability constant (K) can be calculated from the titration data by fitting the potential readings versus the volume of added crown ether to a suitable binding model equation.

Below is a DOT script illustrating the workflow for determining stability constants using potentiometric titration.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scienceopen.com [scienceopen.com]

- 5. iipseries.org [iipseries.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 12. Macrocyclic Ligands with an Unprecedented Size-Selectivity Pattern for the Lanthanide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crown ether helical peptides are preferentially inserted in lipid bilayers as a transmembrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

The Coordination Chemistry of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. This structure allows for the complexation of various cations, positioning it as a molecule of interest in host-guest chemistry, ion transport, and catalysis. This technical guide provides a comprehensive overview of the current understanding of its coordination chemistry, including its synthesis, theoretical considerations for metal ion complexation, and potential applications. While extensive quantitative thermodynamic data for this specific crown ether is limited in publicly accessible literature, this guide establishes a framework for its study based on the well-understood principles of crown ether chemistry.

Introduction

Crown ethers, first discovered by Charles J. Pedersen, are a class of cyclic polyethers that exhibit a remarkable ability to selectively bind metal and organic cations.[1] This binding is a result of the electrostatic interactions between the cation and the lone pairs of the oxygen atoms that line the cavity of the macrocycle. The selectivity of a crown ether for a particular cation is influenced by a variety of factors, including the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms, and the solvent environment.[2] this compound (20-crown-4) is a notable member of this family, characterized by its large and flexible 20-membered ring.[1] This larger cavity size suggests a potential for complexing larger cations or multiple smaller cations simultaneously.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers.[1] This process involves the reaction of a diol with a dihalide or a ditosylate under basic conditions. The key to successfully synthesizing this macrocycle is to favor the intramolecular cyclization over intermolecular polymerization. This is often achieved by employing high-dilution techniques or by using a template cation to organize the precursor for cyclization.

General Experimental Protocol for Williamson Ether Synthesis of Crown Ethers

Materials:

-

Appropriate diol (e.g., a C8 diol with two ether linkages)

-

Appropriate dihalide or ditosylate (e.g., a C8 dihalide with two ether linkages)

-

A suitable base (e.g., potassium tert-butoxide, potassium hydroxide)

-

A high-boiling point aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Metal salt for template synthesis (optional, e.g., a salt of a large alkali metal)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

High-Dilution Conditions: The diol and the dihalide/ditosylate, each dissolved in a large volume of the chosen solvent, are added simultaneously and slowly from separate dropping funnels to a vigorously stirred suspension of the base in the reaction flask. This slow addition over a period of several hours is crucial to maintain a low concentration of the reactants, thereby favoring intramolecular cyclization.

-

Template Synthesis (Alternative): If a template-assisted synthesis is employed, the metal salt is added to the reaction flask with the base. The metal cation coordinates with the oxygen atoms of the acyclic precursors, pre-organizing them for an efficient cyclization reaction.

-

Reaction: The reaction mixture is typically heated to reflux for an extended period (12-48 hours) to ensure complete reaction.

-

Work-up: After cooling, the inorganic salts are removed by filtration. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is often achieved through a combination of techniques, including distillation under high vacuum, recrystallization, or column chromatography on alumina or silica gel.

Coordination Chemistry

The four oxygen atoms within the macrocyclic ring of this compound act as Lewis basic donor sites for the coordination of cations.[1] The size of the cavity is a primary determinant of its binding selectivity. While specific experimental data for 20-crown-4 is scarce, theoretical considerations and comparisons with other crown ethers provide insight into its expected coordination behavior.

Cation Complexation

Based on its 20-membered ring structure, this compound is anticipated to form stable complexes with larger alkali and alkaline earth metal cations. The flexibility of the large ring may also allow it to encapsulate smaller cations, potentially adopting a "wrapped" conformation.

Table 1: Estimated and Comparative Data for Crown Ether Complexation

| Crown Ether | Ring Size | Number of Oxygen Atoms | Cavity Diameter (Å) | Primary Cation Selectivity |

| 12-Crown-4 | 12 | 4 | 1.2 - 1.5 | Li⁺ |

| 15-Crown-5 | 15 | 5 | 1.7 - 2.2 | Na⁺ |

| 18-Crown-6 | 18 | 6 | 2.6 - 3.2 | K⁺ |

| This compound | 20 | 4 | ~3.4 (estimated) | Larger Cations (e.g., Cs⁺) |

Note: The data for this compound is estimated based on trends and has not been definitively determined from the surveyed literature.

Thermodynamic Considerations

The stability of a crown ether-cation complex is quantified by its stability constant (K), often expressed as its logarithm (log K). The thermodynamics of complexation are described by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction:

ΔG = -RTlnK = ΔH - TΔS

-

Enthalpy (ΔH): The enthalpy change primarily reflects the energy of the new bonds formed between the cation and the oxygen atoms of the crown ether, as well as the energy required to desolvate both the cation and the ligand. For most crown ether complexations, this term is exothermic (negative ΔH), indicating a favorable energetic interaction.

-

Entropy (ΔS): The entropy change is influenced by several factors, including the release of solvent molecules from the solvation shells of the ion and the ligand (a positive contribution to ΔS) and the loss of conformational freedom of the crown ether upon complexation (a negative contribution to ΔS).

The overall stability of the complex is a balance of these enthalpic and entropic contributions.

Experimental Protocols for Characterization

The formation and properties of this compound-metal complexes can be investigated using a variety of analytical techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

Principle: A solution of the metal salt is titrated into a solution of the crown ether in a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured directly, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.

Experimental Workflow:

-

Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer or solvent to minimize heats of dilution.

-

ITC Experiment: The crown ether solution is placed in the sample cell of the calorimeter, and the metal salt solution is loaded into the injection syringe. A series of small injections of the metal salt solution are made into the sample cell.

-

Data Analysis: The heat change per injection is measured and plotted against the molar ratio of the metal to the crown ether. The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the structure and dynamics of crown ether complexes in solution. Changes in the chemical shifts of the protons or carbon atoms of the crown ether upon addition of a metal salt can be used to determine the stability constant of the complex.

Potential Applications

The ability of this compound to selectively bind cations opens up a range of potential applications, particularly in areas where the transport or sequestration of larger ions is important.

Phase Transfer Catalysis

Crown ethers can act as phase transfer catalysts by encapsulating a cation and transporting it, along with its counter-anion, from an aqueous phase into an organic phase where the anion can participate in a reaction. The lipophilic exterior of the crown ether-cation complex facilitates its solubility in the organic solvent.

Ion-Selective Electrodes and Sensors

The selective binding properties of this compound could be exploited in the development of ion-selective electrodes or fluorescent sensors for the detection and quantification of specific large metal ions.

Drug Delivery and Biological Transport

While speculative without further research, the ability of crown ethers to transport cations across membranes suggests potential applications in drug delivery systems or as tools to study biological ion channels.

Conclusion and Future Directions

This compound represents an intriguing macrocycle with potential for unique coordination chemistry due to its large and flexible structure. While this guide has outlined the fundamental principles of its synthesis, coordination, and potential applications, there is a clear need for further experimental investigation. Future research should focus on:

-

Quantitative Thermodynamic Studies: Systematic determination of the stability constants and thermodynamic parameters for the complexation of a wide range of metal ions with this compound using techniques like ITC and NMR titration.

-

Structural Elucidation: X-ray crystallographic studies of the free ligand and its metal complexes to provide definitive structural information.

-

Exploration of Applications: Investigating the efficacy of this compound in specific applications such as phase transfer catalysis for particular reactions or the development of sensors for targeted ions.

A deeper understanding of the coordination chemistry of this large-ring crown ether will undoubtedly contribute to the broader field of supramolecular chemistry and may lead to the development of novel technologies in various scientific and industrial domains.

References

CAS number and IUPAC nomenclature for 1,6,11,16-Tetraoxacycloeicosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6,11,16-Tetraoxacycloeicosane, a significant macrocyclic polyether. It details the compound's chemical identity, physicochemical properties, synthesis and functionalization protocols, and key applications in cation complexation and phase transfer catalysis. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering detailed experimental insights and a summary of relevant quantitative data.

Compound Identification and Properties

This compound is a macrocyclic polyether featuring a 20-membered ring with four oxygen atoms.[1] Following standard nomenclature, it is also referred to as 20-crown-4.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonym | 20-Crown-4[1] |

| CAS Number | 17043-02-6[1] |

| Molecular Formula | C₁₆H₃₂O₄[2] |

| Molecular Weight | 288.42 g/mol [2] |

| InChI Key | ZPKMVSVNAQWQJH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid (typical for crown ethers) |

| Cavity Size (estimated) | ~1.7–2.1 Å[1] |

| Storage | 2-8°C, sealed, away from moisture[3] |

| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month[3] |

Synthesis of this compound

The primary route for synthesizing this compound is through the cyclization of oligo(ethylene glycol) derivatives. The Williamson ether synthesis is a commonly employed method.[1] This reaction involves a diol and a dihalide (or ditosylate) under basic conditions.[1] To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically conducted under high-dilution conditions.

Alternatively, template-assisted synthesis can be utilized, which often allows for higher reaction concentrations. In this approach, a cation that fits within the cavity of the forming crown ether is used to organize the precursor molecule for cyclization.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized representation for the synthesis of crown ethers and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Appropriate diol and dihalide/ditosylate precursors

-

A strong, non-nucleophilic base (e.g., NaH, K-tert-butoxide)

-

A suitable polar aprotic solvent (e.g., THF, DMSO, DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)